1-(1-Chloropent-4-en-2-yl)cyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Chloropent-4-en-2-yl)cyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a chlorinated pentenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chloropent-4-en-2-yl)cyclohex-1-ene can be achieved through several methods. One common approach involves the reaction of cyclohexene with 1-chloropent-4-en-2-yl chloride under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-Chloropent-4-en-2-yl)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of new compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
1-(1-Chloropent-4-en-2-yl)cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Chloropent-4-en-2-yl)cyclohex-1-ene involves its interaction with specific molecular targets. The compound can undergo various chemical transformations, influencing biological pathways and molecular interactions. The exact mechanism depends on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Limonene: 1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-ene, a natural product found in citrus oils.
Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate: A related compound with a similar cyclohexene structure.
Uniqueness
1-(1-Chloropent-4-en-2-yl)cyclohex-1-ene is unique due to the presence of the chlorinated pentenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
88544-76-7 |
---|---|
Molecular Formula |
C11H17Cl |
Molecular Weight |
184.70 g/mol |
IUPAC Name |
1-(1-chloropent-4-en-2-yl)cyclohexene |
InChI |
InChI=1S/C11H17Cl/c1-2-6-11(9-12)10-7-4-3-5-8-10/h2,7,11H,1,3-6,8-9H2 |
InChI Key |
DKPDYSBUFYGFNM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CCl)C1=CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.